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Compound Name: SE-7552

Cat. No.: B15135613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SE-7552 is a novel, orally active, and highly selective non-hydroxamate inhibitor of histone

deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, SE-7552
has demonstrated significant therapeutic potential in preclinical models of both oncology and

metabolic diseases. Its high selectivity for HDAC6 over other HDAC isozymes suggests a

favorable safety profile, minimizing off-target effects. This technical guide provides a

comprehensive summary of the available preclinical data on SE-7552, including its in vitro and

in vivo activity, pharmacokinetic profile, and mechanism of action.

Core Data Summary
The preclinical data for SE-7552 highlights its potency and selectivity as an HDAC6 inhibitor,

with promising efficacy in models of multiple myeloma and diet-induced obesity.

In Vitro Activity
SE-7552 exhibits potent and highly selective inhibition of HDAC6.
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Parameter Value Reference

HDAC6 IC50 33 nM [1]

Selectivity
>850-fold vs. other HDAC

isozymes
[1]

In Vivo Pharmacokinetics (Mouse)
Pharmacokinetic studies in mice have demonstrated good oral bioavailability and a favorable

half-life for SE-7552.

Parameter Dose (Oral) Value Reference

Maximum Exposure

(Cmax)
5 mg/kg 597 ng/ml [1]

Half-life (t1/2) 5 mg/kg 7.2 hours [1]

In Vivo Pharmacodynamics (Mouse)
SE-7552 has been shown to engage its target in vivo, leading to the acetylation of the HDAC6

substrate α-tubulin.

Parameter Dose (Oral) Effect Duration Reference

α-tubulin

Acetylation
30 mg/kg Increased levels > 24 hours [1]

Histone H3

Acetylation
30 mg/kg No effect - [1]

In Vivo Efficacy: Multiple Myeloma
In a preclinical model of multiple myeloma, SE-7552 in combination with the

immunomodulatory drug pomalidomide demonstrated significant anti-tumor activity.
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Animal Model Treatment
Dosing
Schedule

Outcome Reference

Human H929

MM cells in mice

SE-7552 +

Pomalidomide

SE-7552: 10

mg/kg, daily

(oral);

Pomalidomide: 1

mg/kg, daily (IP)

Significantly

delayed tumor

growth and

enhanced

survival

compared to

pomalidomide

alone

[1]

In Vivo Efficacy: Diet-Induced Obesity
Preclinical studies indicate that SE-7552 acts as an anti-obesity agent in diet-induced obese

mice by restoring leptin sensitivity.[2][3] While specific quantitative data for SE-7552 in this

model is not yet publicly available, studies with other selective HDAC6 inhibitors have shown

reductions in body weight, food intake, and improvements in metabolic parameters.[2]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical

findings. Below are summaries of the methodologies used in the key studies cited.

In Vivo Formulation Preparation
A standard protocol for preparing SE-7552 for in vivo oral administration involves a multi-

component vehicle to ensure solubility and stability.

Materials:

SE-7552 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80
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Saline

Procedure:

Prepare a stock solution of SE-7552 in DMSO.

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300

and mix thoroughly.

Add 50 µL of Tween-80 to the mixture and mix again.

Add 450 µL of saline to bring the final volume to 1 mL.

Multiple Myeloma Xenograft Model
Cell Line: Human H929 multiple myeloma cells.

Animal Model: Details on the specific mouse strain, age, and sex were not provided in the

available literature.

Tumor Induction: A suspension of H929 cells is typically injected subcutaneously into the

flank of immunocompromised mice. Tumor growth is monitored regularly.

Treatment: Once tumors reach a specified volume, animals are randomized into treatment

groups. SE-7552 is administered orally, and pomalidomide is administered via intraperitoneal

(IP) injection.

Outcome Measures: Tumor volume is measured at regular intervals. Overall survival is also

monitored.

Diet-Induced Obesity Model
While a specific protocol for SE-7552 is not detailed, a general methodology for this type of

study using HDAC6 inhibitors is as follows:

Animal Model: Male C57BL/6 mice are a common model for diet-induced obesity.
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Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16

weeks) to induce obesity and leptin resistance.

Treatment: SE-7552 would be administered orally to the obese mice.

Outcome Measures:

Body Weight and Food Intake: Monitored daily or weekly.

Metabolic Parameters: Glucose tolerance tests, insulin tolerance tests, and measurement

of serum lipids and inflammatory markers.

Body Composition: Assessed using techniques like DEXA or MRI.

Mechanism of Action & Signaling Pathways
SE-7552 exerts its therapeutic effects through the selective inhibition of HDAC6. This leads to

the hyperacetylation of HDAC6 substrates, primarily non-histone proteins such as α-tubulin and

cortactin. The functional consequences of HDAC6 inhibition are context-dependent.

HDAC6 Inhibition in Cancer
In the context of multiple myeloma, HDAC6 inhibition is believed to disrupt the aggresome

pathway, which is a cellular mechanism for clearing misfolded proteins. By inhibiting this

pathway, SE-7552 can lead to an accumulation of toxic protein aggregates, inducing cell stress

and apoptosis in cancer cells.
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Mechanism of SE-7552 in Cancer.

HDAC6 Inhibition and Leptin Sensitization in Obesity
In diet-induced obesity, chronic overnutrition leads to leptin resistance, a state where the brain

no longer responds effectively to leptin's satiety signals. HDAC6 has been identified as a key

regulator of leptin receptor signaling. By inhibiting HDAC6, SE-7552 can restore leptin

sensitivity, leading to reduced food intake and weight loss.[2][4]
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SE-7552 Restores Leptin Sensitivity.

Experimental Workflows
The following diagrams illustrate the high-level workflows for the key in vivo studies conducted

with SE-7552.

Multiple Myeloma Xenograft Study Workflow

Start Culture H929
Myeloma Cells

Subcutaneous
Implantation in Mice

Monitor Tumor
Growth

Randomize Mice
into Groups

Administer Treatment:
- Vehicle

- Pomalidomide
- SE-7552 + Pomalidomide

Monitor Tumor Volume
and Survival Data Analysis End
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Workflow for Multiple Myeloma In Vivo Study.

Diet-Induced Obesity Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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